molecular formula C16H23NOS B5794311 N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide

N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5794311
M. Wt: 277.4 g/mol
InChI Key: STWFEIKQPHEJIC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide, also known as CTAP, is a potent and selective antagonist of the mu opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction.

Mechanism of Action

N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide acts as a competitive antagonist of the mu opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain and reward pathways in the brain. By binding to the mu opioid receptor, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide blocks the binding of endogenous opioids, such as endorphins, and exogenous opioids, such as morphine. This results in a decrease in the activation of the mu opioid receptor and a reduction in the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been shown to have several biochemical and physiological effects in animal and human studies. It has been shown to block the analgesic effects of opioids in animal models of pain. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction. In human studies, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been shown to reduce opioid withdrawal symptoms and craving in opioid-dependent individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is its selectivity for the mu opioid receptor. This allows for the investigation of the specific role of the mu opioid receptor in pain and addiction. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is also a potent antagonist, which allows for the investigation of the effects of complete mu opioid receptor blockade. However, one of the limitations of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is its solubility in water. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the investigation of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide. One direction is the investigation of the effects of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide on other opioid receptors, such as the delta and kappa opioid receptors. Another direction is the investigation of the effects of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide on non-opioid receptors, such as the cannabinoid and glutamate receptors. Additionally, the development of more water-soluble forms of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide could improve its use in experimental settings. Finally, the investigation of the potential therapeutic applications of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide in other conditions, such as depression and anxiety, could provide new insights into its mechanism of action.
Conclusion:
In conclusion, N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide is a potent and selective antagonist of the mu opioid receptor that has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. Its mechanism of action involves the competitive blockade of the mu opioid receptor, resulting in a decrease in the analgesic and rewarding effects of opioids. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has several advantages and limitations for use in lab experiments, and there are several future directions for its investigation.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The detailed synthesis method has been described in several research papers, and it involves the use of various reagents and solvents. The purity and yield of the final product are critical for its use in scientific research.

Scientific Research Applications

N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a potent and selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide has been used in several animal studies to investigate the role of the mu opioid receptor in pain and addiction. It has also been used in human studies to investigate the effects of opioid receptor antagonists on pain and opioid withdrawal symptoms.

properties

IUPAC Name

N-cyclohexyl-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13-7-9-14(10-8-13)11-19-12-16(18)17-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWFEIKQPHEJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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